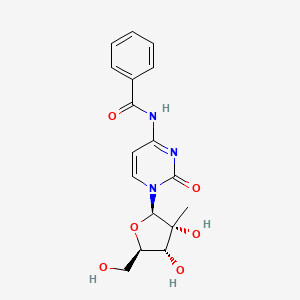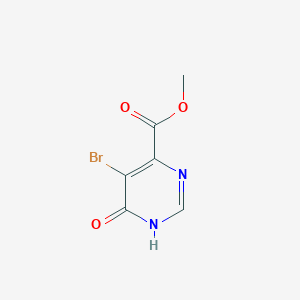
8-Bromo-2,6-dichloroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,6-dichloroquinazolin-4-amine: is a chemical compound with the following molecular formula:
C8H3BrCl2N2
. It belongs to the quinazoline family and contains bromine, chlorine, and nitrogen atoms. This compound has attracted scientific interest due to its potential applications in various fields.Vorbereitungsmethoden
Synthetic Routes:
There are several synthetic routes to prepare 8-Bromo-2,6-dichloroquinazolin-4-amine. One common method involves the bromination of 2,6-dichloroquinazolin-4-amine using bromine or a brominating agent. The reaction proceeds as follows:
2,6-dichloroquinazolin-4-amine+Br2→this compound
Reaction Conditions:
The reaction typically occurs under inert atmosphere at temperatures between 2°C and 8°C.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
8-Bromo-2,6-dichloroquinazolin-4-amine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Reduction Reactions: Reduction of the nitro group (if present) can yield the corresponding amino compound.
Oxidation Reactions: Oxidation of the amine group can lead to imine or other derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Hydrogen gas (catalyzed by palladium on carbon) or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
The major product of bromination is this compound itself. Other products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2,6-dichloroquinazolin-4-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may serve as a probe to investigate biological pathways.
Materials Science: Its derivatives could be useful in material design.
Wirkmechanismus
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 8-Bromo-2,6-dichloroquinazolin-4-amine is unique due to its specific halogen substitution pattern, similar compounds include other quinazolines and related heterocycles.
Eigenschaften
Molekularformel |
C8H4BrCl2N3 |
|---|---|
Molekulargewicht |
292.94 g/mol |
IUPAC-Name |
8-bromo-2,6-dichloroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrCl2N3/c9-5-2-3(10)1-4-6(5)13-8(11)14-7(4)12/h1-2H,(H2,12,13,14) |
InChI-Schlüssel |
QELBOKUYNVLIKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)








![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)


